4-Chloro-7-fluoro-2-(4-methoxyphenyl)quinazoline
Overview
Description
4-Chloro-7-fluoro-2-(4-methoxyphenyl)quinazoline is a quinazoline derivative with a complex molecular structure Quinazolines are a class of heterocyclic aromatic organic compounds, and this particular compound features chlorine, fluorine, and methoxy groups attached to the quinazoline core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-7-fluoro-2-(4-methoxyphenyl)quinazoline typically involves multiple steps, starting with the formation of the quinazoline core. One common approach is the condensation of anthranilic acid with an appropriate halogenated benzene derivative under acidic conditions. Subsequent steps may include halogenation, methoxylation, and further functional group modifications.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and solvents are carefully selected to optimize the reaction conditions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-7-fluoro-2-(4-methoxyphenyl)quinazoline can undergo various chemical reactions, including:
Oxidation: Conversion of the quinazoline core to its corresponding quinazolinone derivative.
Reduction: Reduction of the quinazoline core to produce dihydroquinazolines.
Substitution: Replacement of the chlorine or fluorine atoms with other functional groups.
Common Reagents and Conditions:
Oxidation reactions may use oxidizing agents such as potassium permanganate or chromic acid.
Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution reactions often involve nucleophiles such as amines or alcohols, with suitable reaction conditions to facilitate the substitution.
Major Products Formed:
Quinazolinone derivatives from oxidation reactions.
Dihydroquinazolines from reduction reactions.
Substituted quinazolines from nucleophilic substitution reactions.
Scientific Research Applications
Chemistry: In chemistry, 4-Chloro-7-fluoro-2-(4-methoxyphenyl)quinazoline is used as a building block for the synthesis of more complex molecules. Its reactivity and structural features make it a valuable intermediate in organic synthesis.
Biology: This compound has shown potential as a biological probe or inhibitor in biochemical studies. Its interactions with various enzymes and receptors can provide insights into biological processes and pathways.
Medicine: In the field of medicine, this compound is being investigated for its therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry: In industry, this compound can be used in the production of dyes, pigments, and other chemical products. Its unique properties make it suitable for various applications in material science and manufacturing.
Mechanism of Action
The mechanism by which 4-Chloro-7-fluoro-2-(4-methoxyphenyl)quinazoline exerts its effects depends on its molecular targets and pathways. For example, if used as a drug, it may interact with specific receptors or enzymes, leading to biological responses. The exact mechanism would need to be elucidated through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
4-Chloro-2-fluoro-6-methoxyphenylboronic acid
4-Fluoro-2-methoxyphenylboronic acid
(4-Chloro-2-fluoro-5-methoxyphenyl)boronic acid
Uniqueness: 4-Chloro-7-fluoro-2-(4-methoxyphenyl)quinazoline stands out due to its specific arrangement of halogen and methoxy groups, which can influence its reactivity and biological activity. This arrangement may confer unique properties compared to similar compounds, making it a valuable candidate for further research and development.
Properties
IUPAC Name |
4-chloro-7-fluoro-2-(4-methoxyphenyl)quinazoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClFN2O/c1-20-11-5-2-9(3-6-11)15-18-13-8-10(17)4-7-12(13)14(16)19-15/h2-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNTMFESYQCIMHQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=C(C=CC(=C3)F)C(=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClFN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40696123 | |
Record name | 4-Chloro-7-fluoro-2-(4-methoxyphenyl)quinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40696123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885277-27-0 | |
Record name | 4-Chloro-7-fluoro-2-(4-methoxyphenyl)quinazoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=885277-27-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-7-fluoro-2-(4-methoxyphenyl)quinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40696123 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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